(1S,2R)-Methyl 2-hydroxycyclopentanecarboxylate
Overview
Description
(1S,2R)-Methyl 2-hydroxycyclopentanecarboxylate is an organic compound with the molecular formula C7H12O3. It is a chiral molecule, meaning it has non-superimposable mirror images, and the specific stereochemistry is denoted by the (1S,2R) configuration. This compound is a derivative of cyclopentane, featuring a hydroxyl group and a carboxylate ester group, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-Methyl 2-hydroxycyclopentanecarboxylate typically involves the following steps:
Starting Material: The synthesis begins with cyclopentanone, which undergoes a stereoselective reduction to form (1S,2R)-2-hydroxycyclopentanone.
Esterification: The hydroxyl group of (1S,2R)-2-hydroxycyclopentanone is then esterified using methanol and an acid catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of chiral catalysts and advanced purification techniques ensures the high enantiomeric purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-Methyl 2-hydroxycyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or tosylates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of (1S,2R)-2-oxocyclopentanecarboxylate or (1S,2R)-2-hydroxycyclopentanecarboxylic acid.
Reduction: Formation of (1S,2R)-2-hydroxycyclopentanol.
Substitution: Formation of various ethers or substituted cyclopentane derivatives.
Scientific Research Applications
(1S,2R)-Methyl 2-hydroxycyclopentanecarboxylate has several applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: It is utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and fragrances.
Mechanism of Action
The mechanism of action of (1S,2R)-Methyl 2-hydroxycyclopentanecarboxylate depends on its specific application. In biochemical contexts, it may act as a substrate for enzymes, participating in enzymatic reactions that involve the hydroxyl and ester functional groups. The molecular targets and pathways involved can vary, but typically include interactions with active sites of enzymes, leading to the formation of reaction intermediates and products.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-Methyl 2-hydroxycyclopentanecarboxylate: The enantiomer of the compound with opposite stereochemistry.
Methyl 2-hydroxycyclohexanecarboxylate: A similar compound with a six-membered ring instead of a five-membered ring.
Ethyl 2-hydroxycyclopentanecarboxylate: A similar compound with an ethyl ester group instead of a methyl ester group.
Uniqueness
(1S,2R)-Methyl 2-hydroxycyclopentanecarboxylate is unique due to its specific stereochemistry, which can impart distinct reactivity and selectivity in chemical reactions. Its chiral nature makes it valuable in asymmetric synthesis and in the study of stereoselective processes.
Properties
IUPAC Name |
methyl (1S,2R)-2-hydroxycyclopentane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)5-3-2-4-6(5)8/h5-6,8H,2-4H2,1H3/t5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPIOOIEGQJDKJ-NTSWFWBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCC[C@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.